molecular formula C16H12O5 B8773416 3-Formylphenyl 2-acetoxybenzoate CAS No. 203065-55-8

3-Formylphenyl 2-acetoxybenzoate

Cat. No.: B8773416
CAS No.: 203065-55-8
M. Wt: 284.26 g/mol
InChI Key: SKRAOIMTVRKSEK-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-acetoxybenzoate (CAS 203065-55-8) is a chemical compound with a molecular formula of C16H12O5 and a molecular weight of 284.268 g/mol . It belongs to a class of compounds known as nitric oxide (NO)-donating prodrugs, specifically of aspirin (2-acetoxybenzoic acid) . As a prodrug, it is designed to undergo enzymatic hydrolysis in biological systems, releasing the therapeutic agent (aspirin) and a formylphenol derivative . The integration of a nitric oxide-donating moiety is a strategy to mitigate the adverse effects, such as gastrointestinal toxicity, associated with long-term aspirin use by leveraging the cytoprotective properties of NO . Research into this compound has revealed that its biological activity may be more complex than initially thought. Studies suggest that the antitumor effect of similar nitro-derivatives of aspirin might not be mediated solely by the released nitric oxide or aspirin, but could involve a reactive quinone methide intermediate formed during metabolism . This makes this compound a valuable tool for researchers investigating novel cytoprotective mechanisms, anti-inflammatory agents, and potential anticancer strategies . It is primarily used in academic and pharmaceutical research settings for studying prodrug metabolism, drug delivery systems, and the pharmacological roles of hybrid molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

203065-55-8

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

(3-formylphenyl) 2-acetyloxybenzoate

InChI

InChI=1S/C16H12O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-10H,1H3

InChI Key

SKRAOIMTVRKSEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
3-Formylphenyl 2-acetoxybenzoate Not explicitly reported (inferred: C₁₆H₁₂O₅) ~284.27 (calculated) 3-formylphenyl, 2-acetoxybenzoate Synthetic intermediate, potential prodrug
Benorylate (4-Acetamidophenyl 2-acetoxybenzoate) C₁₅H₁₃NO₅ 287.27 4-acetamidophenyl, 2-acetoxybenzoate Anti-inflammatory prodrug
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 3-formylphenoxy, tert-butyl acetate Likely intermediate in organic synthesis
1H-Benzo[d][1,2,3]triazol-1-yl 2-acetoxybenzoate (Compound 159) C₁₅H₁₁N₃O₄ 297.27 Benzotriazolyl, 2-acetoxybenzoate Used in peptide coupling reactions
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate C₁₃H₁₅N₅O₅S 361.36 Triazinyl-sulfonyl, methyl benzoate Herbicide (metsulfuron-methyl)

Substituent-Driven Differences

Functional Group Reactivity: The 3-formylphenyl group in the target compound introduces a reactive aldehyde moiety, enabling participation in condensation or nucleophilic addition reactions. This contrasts with Benorylate, where the 4-acetamido group is metabolically stable and contributes to its prodrug activity . In tert-Butyl 2-(3-formylphenoxy)acetate, the formyl group is part of a phenoxyacetate ester, which may confer different steric and electronic effects compared to the benzoate backbone in the target compound .

Pharmacological and Agrochemical Relevance: Benorylate exemplifies how esterification of 2-acetoxybenzoic acid with aromatic alcohols can yield therapeutic agents. Replacing the acetamido group with a formyl substituent (as in the target compound) could shift metabolic pathways or bioavailability . The triazine-containing methyl benzoates (e.g., metsulfuron-methyl) highlight the role of heterocyclic substituents in agrochemical activity, whereas the formyl group in the target compound may prioritize synthetic versatility over pesticidal properties .

Synthetic Utility :

  • 1H-Benzo[d][1,2,3]triazol-1-yl 2-acetoxybenzoate (Compound 159) demonstrates the use of activating groups (benzotriazole) in esterification reactions. The formyl group in the target compound could serve as a handle for further functionalization, such as Schiff base formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-formylphenyl 2-acetoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via esterification between 3-formylphenol and 2-acetoxybenzoyl chloride using a base (e.g., triethylamine) and a catalyst like DMAP. Solvent choice (e.g., anhydrous dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography with silica gel and elution gradients (hexane/ethyl acetate) ensures high purity. Reaction progress is monitored by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., formyl protons at δ 9.8–10.2 ppm, aromatic protons at δ 7.0–8.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (ester C=O at ~168–170 ppm, formyl C=O at ~190 ppm) .
  • IR Spectroscopy : Key stretches include ester C=O (~1740 cm1^{-1}) and formyl C=O (~1710 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation. Data reduction software (e.g., SAINT) and refinement tools (e.g., SHELXL) analyze unit cell parameters, bond distances, and angles. Graphical representations are generated using ORTEP-3 to visualize thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., C=O\cdotsH-O or C-H\cdotsO interactions) into motifs like R22(8)R_2^2(8) or DD-chains. Intermolecular interactions are quantified using Mercury software to calculate bond distances (e.g., 2.8–3.2 Å for O-H\cdotsO) and angles. These patterns correlate with solubility and stability .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Experimental Replication : Repeat synthesis and characterization under controlled conditions.
  • DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility.
  • Cross-Validation : Combine IR, MS, and XRD data to confirm structural assignments .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

  • Methodology : The formyl group undergoes nucleophilic addition (e.g., with hydrazines for hydrazone formation) or condensation (e.g., Knoevenagel reactions). Steric effects from the acetoxy group require tailored catalysts (e.g., Lewis acids like ZnCl2_2). Reaction kinetics are studied via in situin \ situ FTIR or LC-MS to track intermediate formation .

Q. How do solvent polarity and proticity affect the esterification yield of this compound?

  • Methodology : Screen solvents (e.g., THF, DMF, acetonitrile) using Design of Experiments (DoE). Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, improving yields. Kinetic studies (e.g., 1H^1H-NMR reaction monitoring) quantify rate constants and activation energy .

Q. What computational methods predict the compound’s bioavailability and target interactions?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase).
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5), permeability (Caco-2 cells), and metabolic stability (CYP450 isoforms) .

Notes on Data Sources

  • Crystallographic data and synthetic protocols are derived from peer-reviewed studies .
  • Analytical methodologies align with standards in organic chemistry literature, excluding non-academic sources (e.g., BenchChem) .
  • Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry and crystallography) to address research gaps.

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